Cas no 2241139-93-3 (2,6-Dibromo-3-methoxybenzenesulfonyl chloride)

2,6-Dibromo-3-methoxybenzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- EN300-6479856
- 2,6-Dibromo-3-methoxybenzenesulfonyl chloride
- 2241139-93-3
- 2,6-dibromo-3-methoxybenzene-1-sulfonyl chloride
-
- インチ: 1S/C7H5Br2ClO3S/c1-13-5-3-2-4(8)7(6(5)9)14(10,11)12/h2-3H,1H3
- InChIKey: CQGHSNWGUXRZEW-UHFFFAOYSA-N
- ほほえんだ: C1(S(Cl)(=O)=O)=C(Br)C=CC(OC)=C1Br
計算された属性
- せいみつぶんしりょう: 363.79942g/mol
- どういたいしつりょう: 361.80147g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 290
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 51.8Ų
2,6-Dibromo-3-methoxybenzenesulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR028A79-2.5g |
2,6-dibromo-3-methoxybenzene-1-sulfonyl chloride |
2241139-93-3 | 95% | 2.5g |
$5552.00 | 2023-12-15 | |
Aaron | AR028A79-10g |
2,6-dibromo-3-methoxybenzene-1-sulfonyl chloride |
2241139-93-3 | 95% | 10g |
$12152.00 | 2023-12-15 | |
Aaron | AR028A79-50mg |
2,6-dibromo-3-methoxybenzene-1-sulfonyl chloride |
2241139-93-3 | 95% | 50mg |
$775.00 | 2025-02-15 | |
Aaron | AR028A79-5g |
2,6-dibromo-3-methoxybenzene-1-sulfonyl chloride |
2241139-93-3 | 95% | 5g |
$8205.00 | 2023-12-15 | |
Enamine | EN300-6479856-1.0g |
2,6-dibromo-3-methoxybenzene-1-sulfonyl chloride |
2241139-93-3 | 95% | 1g |
$0.0 | 2023-06-06 | |
Aaron | AR028A79-100mg |
2,6-dibromo-3-methoxybenzene-1-sulfonyl chloride |
2241139-93-3 | 95% | 100mg |
$1004.00 | 2025-02-15 | |
Aaron | AR028A79-250mg |
2,6-dibromo-3-methoxybenzene-1-sulfonyl chloride |
2241139-93-3 | 95% | 250mg |
$1421.00 | 2025-02-15 | |
Aaron | AR028A79-1g |
2,6-dibromo-3-methoxybenzene-1-sulfonyl chloride |
2241139-93-3 | 95% | 1g |
$2844.00 | 2025-02-15 | |
Aaron | AR028A79-500mg |
2,6-dibromo-3-methoxybenzene-1-sulfonyl chloride |
2241139-93-3 | 95% | 500mg |
$2224.00 | 2025-02-15 |
2,6-Dibromo-3-methoxybenzenesulfonyl chloride 関連文献
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1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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4. Book reviews
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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10. Back matter
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2,6-Dibromo-3-methoxybenzenesulfonyl chlorideに関する追加情報
2,6-Dibromo-3-methoxybenzenesulfonyl Chloride: A Comprehensive Overview
2,6-Dibromo-3-methoxybenzenesulfonyl chloride (CAS No. 2241139-93-3) is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a sulfonyl chloride group attached to a brominated aromatic ring. The presence of the sulfonyl chloride functional group makes it highly reactive, particularly in nucleophilic substitution reactions. This property has rendered it invaluable in the synthesis of a wide range of chemical intermediates and final products.
The molecular structure of 2,6-dibromo-3-methoxybenzenesulfonyl chloride is composed of a benzene ring substituted with two bromine atoms at the 2 and 6 positions, a methoxy group at the 3 position, and a sulfonyl chloride group at the para position relative to the methoxy group. This arrangement not only imparts stability to the molecule but also facilitates its reactivity under specific reaction conditions. Recent studies have highlighted the importance of such structural features in determining the compound's reactivity and selectivity in various chemical transformations.
One of the most notable applications of 2,6-dibromo-3-methoxybenzenesulfonyl chloride is in the field of organic synthesis. Its sulfonyl chloride group serves as an excellent electrophilic site for nucleophilic attack, making it a valuable reagent in the synthesis of sulfonamides, sulfonates, and other related compounds. For instance, researchers have utilized this compound to synthesize novel sulfonamide derivatives with potential applications in drug discovery. These derivatives have shown promising results in preliminary biological assays, indicating their potential as lead compounds for therapeutic agents.
In addition to its role in organic synthesis, 2,6-dibromo-3-methoxybenzenesulfonyl chloride has also found applications in materials science. The bromine substituents on the aromatic ring contribute to its high thermal stability and electronic properties, making it suitable for use in the preparation of advanced materials such as polymers and composites. Recent advancements in polymer chemistry have demonstrated how this compound can be incorporated into polymer backbones to enhance their mechanical and thermal properties.
The synthesis of 2,6-dibromo-3-methoxybenzenesulfonyl chloride involves a multi-step process that typically begins with bromination of an aromatic precursor followed by sulfonation and subsequent conversion to the sulfonyl chloride form. This process requires precise control over reaction conditions to ensure high yields and product purity. Researchers have recently explored alternative synthetic routes that utilize environmentally friendly reagents and catalysts, aligning with the growing emphasis on sustainable chemistry practices.
From a safety standpoint, handling 2,6-dibromo-3-methoxybenzenesulfonyl chloride requires adherence to standard laboratory protocols due to its reactive nature. Proper ventilation and personal protective equipment are essential when working with this compound to minimize exposure risks. Despite these precautions, its benefits in chemical synthesis far outweigh its handling challenges.
In conclusion, 2,6-dibromo-3-methoxybenzenesulfonyl chloride stands as a testament to the ingenuity of modern chemistry. Its unique structure and reactivity make it an indispensable tool in organic synthesis and materials science. As research continues to uncover new applications for this compound, its role in advancing chemical technology is likely to grow even further.
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